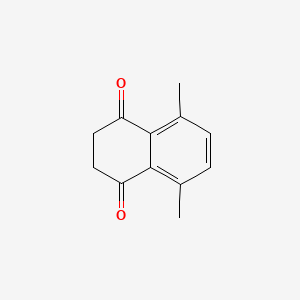
1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthoquinone, characterized by the presence of two methyl groups at the 5 and 8 positions and a dihydro structure at the 2,3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- typically involves the oxidation of 2,3-dihydro-5,8-dimethyl-1,4-naphthalenediol. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out in an acidic medium, such as sulfuric acid (H2SO4), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: More oxidized naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated naphthoquinone derivatives.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapies. The molecular targets and pathways involved include mitochondrial pathways and the activation of apoptosis-inducing factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2,3-Dimethyl-1,4-naphthoquinone: A similar compound with methyl groups at the 2 and 3 positions.
5,8-Dihydroxy-1,4-naphthoquinone: A hydroxylated derivative with different biological activities.
Uniqueness
1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
143721-33-9 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
5,8-dimethyl-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H12O2/c1-7-3-4-8(2)12-10(14)6-5-9(13)11(7)12/h3-4H,5-6H2,1-2H3 |
Clé InChI |
MXCLMEWZANZASK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=O)CCC(=O)C2=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine](/img/structure/B12549411.png)



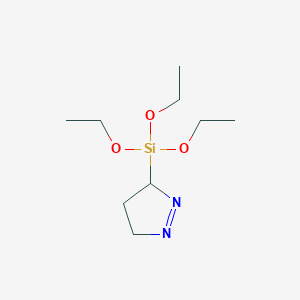
![Tributyl[cyclopropyl(phenyl)methyl]stannane](/img/structure/B12549430.png)
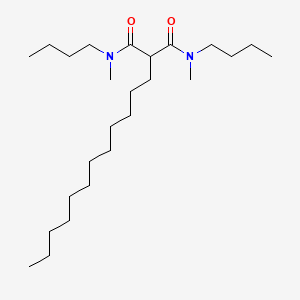

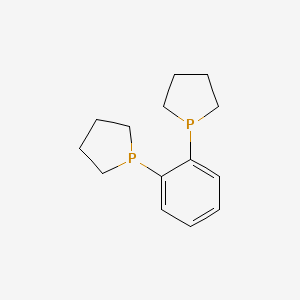
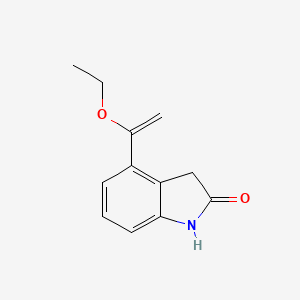
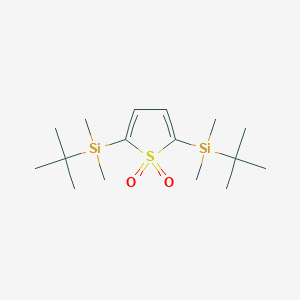

![2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid](/img/structure/B12549495.png)

